molecular formula C44H28FeN4 B3245106 Iron tetraphenylporphine CAS No. 16591-56-3

Iron tetraphenylporphine

Cat. No. B3245106
CAS RN: 16591-56-3
M. Wt: 668.6 g/mol
InChI Key: ZWYCMWUUWAFXIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

FeTPP can be synthesized through various methods. One common approach involves the reaction of tetraphenylporphine (TPP) with iron salts. For instance, the monomers tetraphenyl-porphinatomanganese(III) chloride (MnTPPCl) and tetraphenylporphinato-iron(III) chloride (FeTPPCl) are synthesized by adding the corresponding salt of the metal to a refluxing solution of dimethyl formamide (DMF) containing TPP in stoichiometric proportion .

Scientific Research Applications

Anti-Proliferative Applications

  • Coronary Heart Disease Treatment : FeTPP serves as an iron chelator with anti-proliferative effects on human vascular smooth muscle cells (HA-VSMCs), making it a potential drug for drug-eluting stent (DES) implantation in coronary heart disease treatment. It shows sustained release from polymer coating layers used in stents (Park et al., 2008).

Catalytic and Chemical Properties

  • Photopolymerization : FeTPP is used in photopolymerization of vinyl monomers, demonstrating significant activity in such processes. This application is relevant in the field of polymer science (Inaki et al., 1978).
  • Catalytic Decarbonylation : Iron(II) complexes of FeTPP act as catalysts in the decarbonylation of aldehydes, an important reaction in organic chemistry (Belani et al., 1988).

Electronic and Molecular Structure Studies

  • Study of Electronic Structure : Research on the electronic structure of FeTPP provides insights into the spin states and bonding characteristics of the iron ion in the porphyrin complex, which is essential for understanding its reactivity and potential applications (Liao et al., 2002).

Medical Imaging and Staining

  • Electron-Dense Stain for Elastic Tissue : In medical imaging, FeTPP derivatives, like tetraphenylporphine sulfonate, are used for staining elastic tissues in electron microscopy, enhancing the visibility and contrast of these tissues (Albert & Fleischer, 1970).

Enzymatic Activity Enhancement

  • Enhancing Na+, K+-ATPase Activity : FeTPP and its derivatives demonstrate an insulin-like effect on Na+, K+-ATPase, an important enzyme in cellular function. This application is particularly relevant in the context of diseases like diabetes mellitus (Hai & Kizilbash, 2016).

Synthesis and Characterization

  • Synthetic Porphyrins : FeTPP is synthesized and characterized for various applications, including as model compounds in the study of heme-enzyme mechanisms and as radiation sensitizing or protecting agents (Datta-gupta & Bardos, 1968).

Mechanism of Action

FeTPP exhibits interesting properties, including photo-catalytic activity. When exposed to solar radiation, it can degrade organic dyes, such as Amido Black 10B. The photodynamic capabilities of FeTPP are attributed to redox reactions occurring at specific groups within the dye molecule. pH plays a significant role in the degradation process .

Future Directions

: Gokakakar, S. D., Pavaskar, P. A., & Salker, A. V. (2020). Photo-catalytic studies of Mn and Fe tetraphenyl porphyrins in the degradation of Amido Black 10B dye with solar light. SN Applied Sciences, 2(294). Link

properties

IUPAC Name

iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N4.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYCMWUUWAFXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28FeN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iron tetraphenylporphine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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